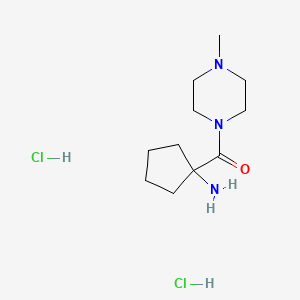

![molecular formula C16H11FN4O2S B2980945 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862975-16-4](/img/structure/B2980945.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

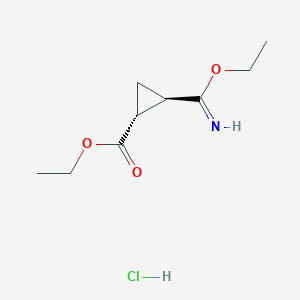

The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups including a fluorobenzothiazole, a methoxyphenyl group, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The fluorine atom on the benzothiazole ring could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in fluorescence-related reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could make the compound more lipophilic, and the presence of the oxadiazole ring could give the compound interesting electronic properties .Scientific Research Applications

Antimicrobial and Anticancer Activities

This compound and its derivatives have been extensively studied for their antimicrobial and anticancer properties. For instance, compounds synthesized using similar structures demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential in addressing bacterial infections (Yolal et al., 2012). Further research has focused on the anticancer evaluation of related derivatives, revealing good to moderate activity across various human cancer cell lines, such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).

Regulation of Cell Cycle and Apoptosis

Isoxazole derivatives of similar compounds have shown significant anticancer activity, particularly by inducing G2/M cell cycle arrest and activating p53 pathways, leading to apoptosis in cancer cell lines. This suggests potential therapeutic applications in cancer treatment by regulating cell proliferation and death (Kumbhare et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds like N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine have been subjects of research, exploring their potential in developing new pharmaceutical agents with enhanced biological activities. Studies have detailed the synthesis routes, characterized the chemical structures, and evaluated the biological activities of these compounds, providing a foundation for further pharmaceutical development (He et al., 2010).

Electrocromic and Photophysical Properties

Research has also delved into the electrochromic and photophysical properties of related polyimides, indicating the influence of structural variations on optoelectronic characteristics. This area of study opens up potential applications in electronic and photonic devices, highlighting the versatility of such compounds in various technological fields (Constantin et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2S/c1-22-11-7-3-2-5-9(11)14-20-21-15(23-14)19-16-18-13-10(17)6-4-8-12(13)24-16/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYACVKALHBUEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)

![4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980870.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)

![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)

![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)